2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Description
This compound features a hybrid heterocyclic structure combining a 1,3,5-triazine ring and a 4,6-dimethylquinazoline moiety, linked via an amino group. The quinazoline ring, known for its role in kinase inhibition and DNA intercalation, enhances its biological activity profile. Molecular formula and weight can be inferred as approximately C₁₆H₁₈N₇O (MW: 340.37 g/mol), though exact values depend on isotopic purity. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazine and quinazoline motifs are prevalent .
Properties
IUPAC Name |
2-[6-[(4,6-dimethylquinazolin-2-yl)amino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-10-3-4-13-12(7-10)11(2)18-15(19-13)20-14-16-8-21(5-6-22)9-17-14/h3-4,7,22H,5-6,8-9H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGYBNOAYDVDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol typically involves multiple steps. One common method includes the reaction of 4,6-dimethylquinazoline with an appropriate amine to form the intermediate compound. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol, the following table compares it with structurally related triazine derivatives:
Key Observations:
Structural Differentiation: The target compound’s 4,6-dimethylquinazolin-2-ylamino group distinguishes it from analogs with simpler aromatic (e.g., benzamide ) or non-aromatic substituents (e.g., benzylthio ). This quinazoline moiety likely enhances DNA-binding or kinase-inhibitory activity, as seen in related pharmacophores. The hydroxyethyl group improves aqueous solubility compared to esters (e.g., ) or hydrophobic substituents (e.g., benzylthio ), making it more suitable for drug formulation.
Biological Activity: Unlike diamino-triazine derivatives (e.g., ), the quinazoline-tethered compound may exhibit dual mechanisms: triazine-mediated enzyme inhibition (e.g., dihydrofolate reductase) and quinazoline-driven receptor antagonism (e.g., EGFR kinase). The benzylthio analog shows agrochemical utility, whereas the target compound’s polar groups suggest pharmaceutical relevance.
Spectroscopic Properties :
- IR/NMR Data : The hydroxyethyl group’s -OH stretch would appear near 3300–3500 cm⁻¹, while quinazoline’s aromatic C-H stretches occur at ~3000–3100 cm⁻¹. In NMR, the quinazoline protons would resonate at δ 7.5–8.5 ppm (aromatic), and the triazine N-H protons near δ 5.8–6.5 ppm (exchangeable, broad) .
Synthetic Considerations: Synthesis likely involves nucleophilic substitution on the triazine ring, followed by coupling with 4,6-dimethylquinazolin-2-amine. This contrasts with the Mitsunobu reaction used for hydroxyethyl attachment in or esterification in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
